molecular formula C4H8N4O4S B12927812 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid

Cat. No.: B12927812
M. Wt: 208.20 g/mol
InChI Key: OVOQYMBMQUFHEO-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid typically involves the reaction of hydrazine derivatives with pyrimidine precursors. One common method includes the cyclization of hydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction mixture is often heated and stirred to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of hydrazinyl-substituted pyrimidines .

Scientific Research Applications

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydrazinyl-2-oxo-3-pentofuranosyl-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is unique due to its specific hydrazinyl and sulfonic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C4H8N4O4S

Molecular Weight

208.20 g/mol

IUPAC Name

(6Z)-6-hydrazinylidene-2-oxo-1,3-diazinane-4-sulfonic acid

InChI

InChI=1S/C4H8N4O4S/c5-8-2-1-3(13(10,11)12)7-4(9)6-2/h3H,1,5H2,(H,10,11,12)(H2,6,7,8,9)

InChI Key

OVOQYMBMQUFHEO-UHFFFAOYSA-N

Isomeric SMILES

C\1C(NC(=O)N/C1=N\N)S(=O)(=O)O

Canonical SMILES

C1C(NC(=O)NC1=NN)S(=O)(=O)O

Origin of Product

United States

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